molecular formula C13H11AsK2N6O4S2 B15073632 Melarsonyl (dipotassium)

Melarsonyl (dipotassium)

Cat. No.: B15073632
M. Wt: 532.5 g/mol
InChI Key: PHCMFHVCRUCADN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melarsonyl (dipotassium) involves the reaction of melarsonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete formation of the dipotassium salt . The reaction can be represented as follows:

Melarsonic acid+2KOHMelarsonyl (dipotassium)+2H2O\text{Melarsonic acid} + 2 \text{KOH} \rightarrow \text{Melarsonyl (dipotassium)} + 2 \text{H}_2\text{O} Melarsonic acid+2KOH→Melarsonyl (dipotassium)+2H2​O

Industrial Production Methods

Industrial production of melarsonyl (dipotassium) follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Melarsonyl (dipotassium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Melarsonyl (dipotassium) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Melarsonyl (dipotassium) is unique due to its high potency and specificity against parasites. Unlike other arsenic-based compounds, it has a lower toxicity profile and is more effective in inhibiting parasite growth .

Properties

Molecular Formula

C13H11AsK2N6O4S2

Molecular Weight

532.5 g/mol

IUPAC Name

dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate

InChI

InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2

InChI Key

PHCMFHVCRUCADN-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.